1-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-3-cyclohexylthiourea
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Overview
Description
N-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-N’-CYCLOHEXYLTHIOUREA is a synthetic organic compound characterized by the presence of a chlorofluorobenzyl group, a pyrazole ring, and a thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-N’-CYCLOHEXYLTHIOUREA typically involves multiple steps:
Formation of the 2-chloro-6-fluorobenzyl intermediate: This step involves the reaction of 2-chloro-6-fluorobenzyl chloride with a suitable nucleophile to form the desired intermediate.
Cyclization to form the pyrazole ring: The intermediate is then subjected to cyclization reactions to form the pyrazole ring.
Introduction of the thiourea moiety: The final step involves the reaction of the pyrazole intermediate with cyclohexyl isothiocyanate to introduce the thiourea group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-N’-CYCLOHEXYLTHIOUREA can undergo various chemical reactions, including:
Substitution reactions: The chlorofluorobenzyl group can participate in nucleophilic substitution reactions.
Oxidation and reduction reactions: The thiourea moiety can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as amines and thiols, with reactions typically carried out in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the thiourea moiety .
Scientific Research Applications
N-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-N’-CYCLOHEXYLTHIOUREA has several scientific research applications:
Medicinal chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Material science: The compound’s properties make it suitable for use in the development of new materials with specific functionalities.
Biological studies: It is used in research to study its effects on various biological systems and pathways.
Mechanism of Action
The mechanism of action of N-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-N’-CYCLOHEXYLTHIOUREA involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-N’-CYCLOHEXYLTHIOUREA is unique due to its combination of a chlorofluorobenzyl group, a pyrazole ring, and a thiourea moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
Properties
Molecular Formula |
C17H20ClFN4S |
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Molecular Weight |
366.9 g/mol |
IUPAC Name |
1-[1-[(2-chloro-6-fluorophenyl)methyl]pyrazol-3-yl]-3-cyclohexylthiourea |
InChI |
InChI=1S/C17H20ClFN4S/c18-14-7-4-8-15(19)13(14)11-23-10-9-16(22-23)21-17(24)20-12-5-2-1-3-6-12/h4,7-10,12H,1-3,5-6,11H2,(H2,20,21,22,24) |
InChI Key |
JJBMODZMAMVXBN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=S)NC2=NN(C=C2)CC3=C(C=CC=C3Cl)F |
Origin of Product |
United States |
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